molecular formula C3H10AsI B1145469 Trimethylarsonium iodide CAS No. 884879-57-6

Trimethylarsonium iodide

Cat. No.: B1145469
CAS No.: 884879-57-6
M. Wt: 120.0312791
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylarsonium iodide is an organoarsenic compound with the chemical formula (CH₃)₃AsI. It consists of a trimethylarsonium cation and an iodide anion. This compound is notable for its unique structure, where the arsenic atom is bonded to three methyl groups and one iodide ion. It is primarily used in organic synthesis and research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylarsonium iodide can be synthesized through the reaction of trimethylarsine with iodine. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis. The general reaction is as follows:

(CH3)3As+I2(CH3)3AsI(CH₃)₃As + I₂ → (CH₃)₃AsI (CH3​)3​As+I2​→(CH3​)3​AsI

Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for industrial purposes. The key is to maintain anhydrous conditions and use appropriate solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Trimethylarsonium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.

    Oxidation Reactions: The arsenic atom in this compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to trimethylarsine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or sodium cyanide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Products like trimethylarsine oxide or trimethylarsine cyanide.

    Oxidation: Products like trimethylarsine oxide.

    Reduction: Trimethylarsine.

Scientific Research Applications

Trimethylarsonium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoarsenic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity limits its direct application.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of trimethylarsonium iodide involves its ability to act as a methylating agent. The trimethylarsonium cation can transfer a methyl group to nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    Trimethylsulfonium iodide: Similar in structure but contains sulfur instead of arsenic.

    Trimethylphosphonium iodide: Contains phosphorus instead of arsenic.

    Trimethylammonium iodide: Contains nitrogen instead of arsenic.

Uniqueness: Trimethylarsonium iodide is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its sulfur, phosphorus, and nitrogen analogs. The arsenic atom’s ability to form stable bonds with methyl groups and its reactivity with various nucleophiles make it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

trimethylarsanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10As.HI/c1-4(2)3;/h4H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUUDVKLPAHLDW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[AsH+](C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10AsI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the molecular formula and weight of Trimethylarsonium iodide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C3H10As+·I. [] This indicates that the compound is a salt consisting of a Trimethylarsonium cation (C3H10As+) and an iodide anion (I).

Q2: What is the spatial arrangement of atoms in this compound?

A2: The abstract describes the Trimethylarsonium cation [(CH3)3AsH]+ as having a distorted tetrahedral geometry around the central arsenic (As) atom. The arsenic atom itself lies on a mirror plane. Additionally, weak van der Waals contacts exist between the iodide ion and the hydrogen atoms, with distances ranging from 3.15 to 3.25 Å. []

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